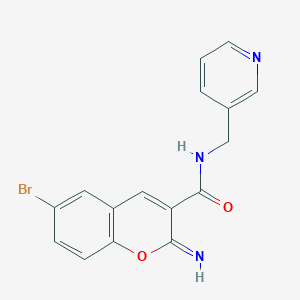![molecular formula C19H28N2O B5984892 N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide, commonly known as DPP6, is a protein that belongs to the family of dipeptidyl peptidases. DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. In recent years, DPP6 has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
作用机制
DPP6 regulates the activity of voltage-gated potassium channels in the brain by cleaving the N-terminal of the channel protein. This cleavage results in the generation of a truncated form of the channel protein, which exhibits altered gating properties. The altered gating properties of the channel protein lead to changes in the firing properties of neurons, which can have significant effects on brain function.
Biochemical and Physiological Effects:
Studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders.
实验室实验的优点和局限性
The advantages of using DPP6 as a therapeutic target for neurological disorders are that it is a well-characterized protein with a known mechanism of action. Additionally, DPP6 has been shown to be involved in the regulation of voltage-gated potassium channels, which are essential for maintaining the normal functioning of neurons. The limitations of using DPP6 as a therapeutic target are that it is a relatively new target, and more research is needed to fully understand its role in neurological disorders.
未来方向
1. Investigating the role of DPP6 in other neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Developing more potent and selective inhibitors of DPP6 for therapeutic applications.
3. Investigating the potential of DPP6 as a biomarker for neurological disorders.
4. Investigating the potential of DPP6 as a target for drug delivery to the brain.
5. Investigating the role of DPP6 in the regulation of ion channels in other tissues and organs.
Conclusion:
In conclusion, DPP6 is a protein that plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain. Dysregulation of voltage-gated potassium channels has been implicated in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Therefore, DPP6 has the potential to be a therapeutic target for these disorders. Further research is needed to fully understand the potential of DPP6 as a therapeutic target and its role in other neurological disorders.
合成方法
The synthesis of DPP6 involves the reaction of 1-(3-phenylpropyl)piperidine with 4-pentenoyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can be purified using column chromatography.
科学研究应用
DPP6 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, schizophrenia, and bipolar disorder. Recent studies have shown that DPP6 plays a crucial role in regulating the activity of voltage-gated potassium channels in the brain, which are essential for maintaining the normal functioning of neurons.
属性
IUPAC Name |
N-[1-(3-phenylpropyl)piperidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-2-3-13-19(22)20-18-12-8-15-21(16-18)14-7-11-17-9-5-4-6-10-17/h2,4-6,9-10,18H,1,3,7-8,11-16H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMQGOQJRQUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-{[1-(3-thienylcarbonyl)-3-piperidinyl]methyl}benzenesulfonamide](/img/structure/B5984818.png)
![7-(3-methylbenzyl)-2-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5984826.png)
![2-chloro-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B5984829.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B5984835.png)
![1-cyclopentyl-4-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5984843.png)
amino]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B5984849.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-2-propionylcyclohex-2-en-1-one](/img/structure/B5984852.png)
![1-(cyclohexylmethyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5984857.png)
![2-[4-cyclopentyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5984866.png)
![1-(3-methoxyphenyl)-4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5984868.png)
![5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5984871.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)
